molecular formula C12H14N4O4S B2721335 2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile CAS No. 241127-15-1

2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile

Cat. No. B2721335
CAS RN: 241127-15-1
M. Wt: 310.33
InChI Key: XGAXIKJTDMNRSE-RVDMUPIBSA-N
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Description

2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile (TNBN) is an organic compound that has been studied for its potential applications in many scientific research fields. TNBN is a one-carbon compound that is composed of two sulfur atoms, two nitro groups, and two hydrazono groups. It has a molecular weight of 354.4 g/mol and a melting point of 72-74 °C. TNBN is a colorless liquid that is soluble in organic solvents such as ether and dichloromethane.

Scientific Research Applications

Multi-Coupling Reagent Applications

  • 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, has been found useful as a multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. These compounds can be further transformed into enones or dienones, indicating the versatility of such compounds in organic synthesis (Auvray, Knochel, & Normant, 1985).

Photoacid Generation

  • Arylcycloalkylsulfonium salts, which include similar structural elements, have been studied for their efficiency as photoacid generators in resist formulations. This involves understanding the reaction mechanism and efficiency of these compounds in generating acids under light exposure (Sanramé et al., 2004).

Electolyte Additive in Lithium-Ion Batteries

  • (Phenylsulfonyl)acetonitrile, which shares some functional groups with the target compound, has been investigated as a high-voltage electrolyte additive. It forms a solid electrolyte interface on LiCoO2 cathodes, improving the performance and capacity retention of lithium-ion batteries (Deng et al., 2019).

Building Blocks in Organic Synthesis

  • tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, another related class of compounds, have been used as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. This showcases their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Nitrile Hydration Catalysis

  • Co(III) complexes with tert-butylisocyanide have been prepared to study the hydration of various nitriles, including acetonitrile, to form amides. This research indicates potential catalytic applications in nitrile hydration processes (Ozawa et al., 2011).

properties

IUPAC Name

1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAXIKJTDMNRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134577
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide

CAS RN

241127-15-1
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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